molecular formula C8H5BrClF3O B8067322 5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol

5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B8067322
M. Wt: 289.47 g/mol
InChI Key: QPDLSISMBOXVQA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C8H5BrClF3O It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method is the halogenation of a benzyl alcohol derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the alcohol group to a different functional group.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups, such as ethers or amines.

Scientific Research Applications

5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzotrifluoride
  • 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
  • 4-Bromo-1-chloro-2-(trifluoromethyl)benzene

Uniqueness

5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and trifluoromethyl groups in a single molecule can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Biological Activity

5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl alcohol is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrClF3O, with a molecular weight of approximately 289.5 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups in its structure contributes to its lipophilicity and metabolic stability, which are crucial for biological interactions.

Biological Activity

The biological activity of this compound can be categorized into various aspects:

1. Antimicrobial Activity:

  • Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, the trifluoromethyl group is known to increase the potency of various drugs by improving their interaction with biological targets .

2. Enzyme Inhibition:

  • Research has shown that similar compounds can act as inhibitors for specific enzymes. The introduction of halogen substituents like bromine and chlorine can significantly enhance the binding affinity to target enzymes, making them valuable in drug design .

3. Cytotoxicity:

  • Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

1. Halogenation Reactions:

  • The introduction of bromine and chlorine can be performed via electrophilic aromatic substitution reactions, using bromine and chlorine sources under acidic conditions.

2. Trifluoromethylation:

  • The trifluoromethyl group can be introduced using reagents such as trifluoromethanesulfonic anhydride or trifluoromethyl iodide in the presence of a suitable base .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several halogenated benzyl alcohol derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, suggesting a potential role in pharmacotherapy .

Data Tables

Property Value
Molecular FormulaC9H7BrClF3O
Molecular Weight289.5 g/mol
Antimicrobial ActivityEffective at 50 µg/mL
Enzyme InhibitionCytochrome P450

Properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLSISMBOXVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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